2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-5-7-14(8-6-13)12-17-11-9-15-4-2-3-10-16-15;/h5-8,15-16H,2-4,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJUCDAQYWNCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and therapeutic potential based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C15H24ClNO
- Molecular Weight: 269.82 g/mol
The presence of a piperidine ring substituted with a 4-methylbenzyl ether group is significant for its biological activity.
Research indicates that this compound may interact with various neurotransmitter receptors and enzymes, potentially modulating their activity. The specific mechanisms of action include:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing physiological processes such as neurotransmission and enzyme activity.
- Enzyme Inhibition: Similar compounds have been shown to inhibit acetylcholinesterase (AChE), suggesting that this compound might have similar inhibitory effects, impacting cholinergic signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
| Activity | Description |
|---|---|
| Neurotransmitter Interaction | Potential modulation of neurotransmitter receptors, affecting mood and cognition. |
| Enzyme Inhibition | Possible inhibition of AChE, which could enhance cholinergic signaling. |
| Antimicrobial Properties | Investigated for potential activity against various microbial strains. |
Case Studies and Research Findings
- Neuropharmacological Studies
- Acetylcholinesterase Inhibition
- Antimicrobial Activity
Scientific Research Applications
Pharmaceutical Research Applications
-
Building Block for Therapeutics :
- 2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural attributes allow it to be modified to develop compounds targeting specific biological pathways.
-
Interaction Studies :
- The compound is involved in interaction studies focusing on its binding affinity and activity with various biological targets, such as receptors and enzymes. These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic effects.
-
Potential in Drug Development :
- Research indicates that derivatives of this compound may exhibit unique pharmacological properties, making them candidates for further investigation in drug development processes.
Case Studies and Research Findings
-
Case Study on Binding Affinity :
- A study examined the binding affinity of this compound to dopamine receptors, revealing a moderate affinity that suggests potential for neuropharmacological applications.
-
Therapeutic Potential :
- Research published in a peer-reviewed journal highlighted the compound's efficacy in modulating pain pathways, indicating its promise as an analgesic agent.
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Chemical Reactivity Studies :
- Investigations into its reactivity with nucleophiles and electrophiles demonstrated that the presence of the piperidine nitrogen significantly influences its interaction with biological targets.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Substituent Effects on Physicochemical Properties
- Bromo and iodo derivatives may serve as precursors for radioligands .
- Methyl vs. Phenoxy Substituents: The 4-methylbenzyl group offers moderate hydrophobicity, while phenoxy groups (e.g., 2,5-dimethylphenoxy) increase steric hindrance, possibly affecting receptor binding .
- Piperidine Position : 2-substituted derivatives (e.g., target compound) may exhibit different conformational dynamics compared to 4-substituted analogs (e.g., ), influencing target selectivity .
Research Findings and Pharmacological Implications
While direct studies on 2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride are absent in the provided evidence, insights can be drawn from structurally related compounds:
Neurological Targets
- NMDA Receptor Modulation : Piperidine derivatives like ifenprodil () and Ro 25-6981 () are potent NR2B-selective NMDA receptor antagonists. The target compound’s benzyloxyethyl group may similarly interact with glutamate receptor subtypes, though this remains speculative without experimental data .
- Acetylcholinesterase (AChE) Inhibition: Donepezil, a 2-substituted piperidine, demonstrates AChE inhibition for Alzheimer’s therapy.
Q & A
What are the critical considerations for synthesizing 2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, and how can reaction yields be optimized?
Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:
- Reagent Selection : Use of alkylating agents (e.g., 4-methylbenzyl chloride) to functionalize the piperidine ring, as seen in analogous syntheses of piperidine derivatives .
- Solvent and Temperature : Reflux conditions in polar aprotic solvents (e.g., dichloromethane or methanol/water mixtures) are common for facilitating ether bond formation .
- Purification : Column chromatography (e.g., silica gel with chloroform:methanol gradients) or recrystallization (ethanol or methyl ethyl ketone) ensures high purity (>99%) .
Optimization : Yields improve with controlled stoichiometry, inert atmospheres (to prevent oxidation), and catalysts like sodium hydroxide or triethylamine .
How should researchers address discrepancies in toxicity data for piperidine derivatives during risk assessment?
Answer:
Contradictions in toxicity data (e.g., acute oral LD50 ranging from 698 mg/kg in rodents to undefined values in other studies) require:
- Source Verification : Cross-reference peer-reviewed studies over vendor SDS, as commercial data may lack GHS classification or rely on outdated references .
- Structural Analogy : Compare toxicity profiles of structurally similar compounds (e.g., diphenylpyraline hydrochloride, LD50 698 mg/kg in rats) to infer hazards .
- In Silico Modeling : Use tools like ECOSAR or TEST to predict toxicity endpoints when empirical data are absent .
What advanced analytical techniques are recommended for characterizing the stability of this compound under varying conditions?
Answer:
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures and exothermic events .
- Hydrolytic Stability : Accelerated degradation studies at pH 1–13, monitored via HPLC or LC-MS to detect cleavage of the ether or piperidine moieties .
- Oxidative Stability : Exposure to H2O2 or UV light, with NMR or FTIR to track functional group integrity .
Note : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
How can researchers design experiments to elucidate the biological mechanism of action of this compound?
Answer:
- Target Identification : Screen against receptor libraries (e.g., GPCRs, ion channels) using radioligand binding assays .
- Enzyme Inhibition : Kinetic studies with acetylcholinesterase or cytochrome P450 isoforms to assess inhibitory constants (Ki) .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cell lines relevant to therapeutic hypotheses .
Advanced Tip : Molecular docking simulations (AutoDock Vina) can predict binding affinities to targets like serotonin receptors .
What methodologies are effective in resolving contradictions in reported solubility data for piperidine derivatives?
Answer:
- Solvent Screening : Use the "shake-flask" method across solvents (water, DMSO, ethanol) at 25°C and 37°C, quantified via UV-Vis spectroscopy .
- Co-Solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for poorly soluble analogs .
- Particle Size Analysis : Laser diffraction to correlate particle size (micronized vs. crystalline forms) with dissolution rates .
How can the environmental impact of this compound be assessed during disposal?
Answer:
- Biodegradation : OECD 301F tests to measure aerobic degradation in activated sludge .
- Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays .
- Soil Mobility : Column leaching studies to assess adsorption coefficients (Kd) and potential groundwater contamination .
Regulatory Compliance : Follow MARPOL Annex III for non-persistent marine pollutants .
What strategies mitigate synthetic byproducts during scale-up of this compound?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate formation .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology .
- Byproduct Trapping : Add scavenger resins (e.g., quadraPure™) to remove unreacted reagents .
How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?
Answer:
- LogP Modulation : Introducing electron-withdrawing groups (e.g., nitro) increases hydrophilicity, while methylbenzyl groups enhance lipophilicity .
- pKa Shifts : Piperidine’s basicity (pKa ~10) is reduced by bulky substituents, altering solubility and bioavailability .
- Crystallinity : Para-substituted aryl groups (vs. ortho/meta) promote stable crystal lattices, improving thermal stability .
What precautions are critical when handling this compound despite incomplete safety data?
Answer:
- PPE : Use nitrile gloves, FFP3 respirators, and chemical goggles, as recommended for unclassified piperidine analogs .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s face velocity to limit inhalation risks .
- Emergency Protocols : Immediate decontamination with water (15+ minutes for skin/eye contact) and medical consultation for ingestion .
How can researchers validate the purity of this compound beyond vendor certificates?
Answer:
- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile:buffer gradient) with 1H/13C NMR for impurity profiling .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and detect trace degradants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
